3-Methylazetidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

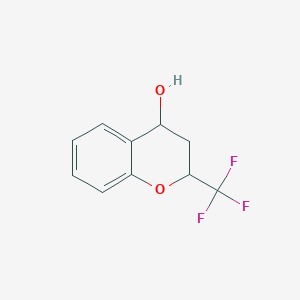

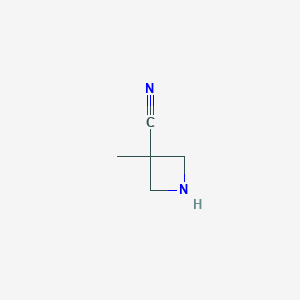

Vue d'ensemble

Description

3-Methylazetidine-3-carbonitrile Hydrochloride (CAS# 936850-33-8) is used for the preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases . It has a molecular weight of 132.59 and a molecular formula of C5H9ClN2 .

Synthesis Analysis

The synthesis of 3-functionalized 3-methylazetidines has been discussed in a paper . The paper mentions that 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines were prepared from the corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. Their propensity to undergo nucleophilic substitution at the 3-position by different nucleophiles was assessed, providing a convenient access to novel 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-carboxy-, 3-(aminomethyl)- and 3-(hydroxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of 3-Methylazetidine-3-carbonitrile Hydrochloride includes a Canonical SMILES: CC1 (CNC1)C#N.Cl . The InChI is InChI=1S/C5H8N2.ClH/c1-5 (2-6)3-7-4-5;/h7H,3-4H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions of 3-methylazetidines have been discussed in a paper . The paper mentions that after O-acylation, the conjugate addition products of (S)-N-(alpha-methylbenzyl)hydroxylamine undergo an efficient diastereoselective 3-exo-tet ring-closure reaction affording 2- and 2,3-disubstituted-N-alkylaziridines in good to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylazetidine-3-carbonitrile Hydrochloride include a LogP of 1.25028 . It also has a topological polar surface area of 35.8 Å .Applications De Recherche Scientifique

1. Biotransformation and Synthetic Applications

3-Methylazetidine-3-carbonitrile and related compounds have been studied for their potential in biotransformation processes. Research by (Leng et al., 2009) demonstrated the use of whole cell catalysts in neutral aqueous buffers to achieve efficient and enantioselective biotransformations. These processes yielded chiral azetidine-2-carboxylic acids and their amide derivatives, highlighting the utility of these compounds in the synthesis of complex organic molecules.

2. Chemical Transformations under Nucleophilic Conditions

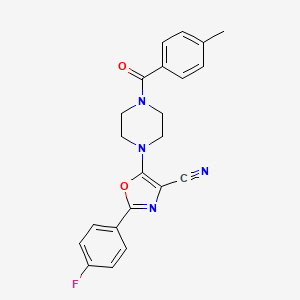

The reactivity of compounds related to 3-Methylazetidine-3-carbonitrile under nucleophilic conditions has been explored. (Ibrahim & El-Gohary, 2016) investigated the chemical reactivity of 6-methylchromone-3-carbonitrile, leading to the formation of various heterocyclic systems. This research provides insights into the potential chemical transformations that 3-Methylazetidine-3-carbonitrile may undergo.

3. Synthesis of Novel Fused Pyrimidines

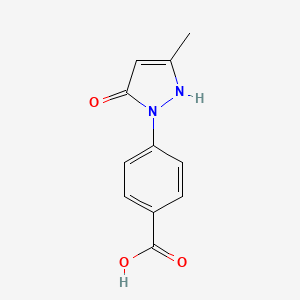

Research has been conducted on the synthesis of new fused pyrimidines using derivatives of carbonitriles, including 3-Methylazetidine-3-carbonitrile. For instance, (El-Reedy et al., 1989) explored the reactions of 4-chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, leading to the synthesis of novel pyrimidines. Such research is significant for the development of new organic compounds with potential applications in various fields.

4. Precursors for Anticancer Drug Discovery

Some carbonitriles, related to 3-Methylazetidine-3-carbonitrile, have been identified as promising precursors in anticancer drug discovery. (Sekh et al., 2021) developed a synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles, which were examined as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines. This approach allows for the creation of combinatorial libraries for anticancer drug discovery, indicating the potential of these compounds in medicinal chemistry.

5. Synthesis of Insensitive High Explosives

Interestingly, compounds structurally similar to 3-Methylazetidine-3-carbonitrile have been researched in the field of explosives. (Snyder et al., 2017) investigated the synthesis of a triazolotriazine carbonitrile, leading to the formation of an insensitive high explosive. This showcases the diverse applications of carbonitrile compounds in areas beyond traditional chemistry and pharmacology.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5(2-6)3-7-4-5/h7H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFRXIJQTMYYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylazetidine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)

![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)

![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)

![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)